Lipophilicity Comparison with Unsubstituted Parent
The target compound, 1-(tetrahydro-furan-2-ylmethyl)-1H-1,3,4,9-tetraaza-fluorene-2-thiol, exhibits a computed LogP of 1.37 [1]. Its unsubstituted parent, 9H-1,3,4,9-tetraaza-fluorene-2-thiol (CAS 28668-95-3), registers a computed LogP of 2.17 under comparable prediction methodologies . The ΔLogP of –0.80 corresponds to an approximately 6.3-fold increase in predicted hydrophilicity for the tetrahydrofuran-2-ylmethyl derivative, attributable to the oxygen-containing saturated heterocyclic substituent.
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.37 |
| Comparator Or Baseline | 9H-1,3,4,9-Tetraaza-fluorene-2-thiol (CAS 28668-95-3), LogP = 2.17 |
| Quantified Difference | ΔLogP = –0.80 (~6.3-fold lower lipophilicity) |
| Conditions | Predicted LogP values sourced from commercial chemical database entries; prediction algorithm not explicitly disclosed but values are internally consistent within each source. |
Why This Matters
A LogP reduction of 0.80 units is pharmaceutically significant; it can translate into measurably higher aqueous solubility, improved DMPK parameters, and lower non-specific protein binding, directly affecting dose-response accuracy and reproducibility in biochemical and cell-based assays.
- [1] Chembase.cn. 1-(Tetrahydro-furan-2-ylmethyl)-1H-1,3,4,9-tetraaza-fluorene-2-thiol Product Page. LogP = 1.37. http://www.chembase.cn/substance-509427.html (accessed 2026-05-06). View Source
